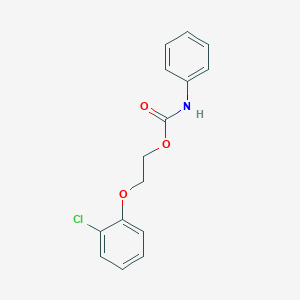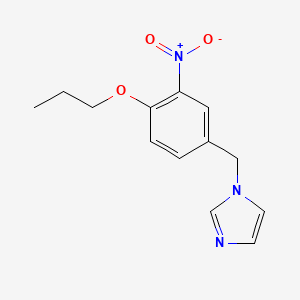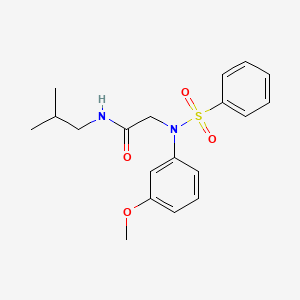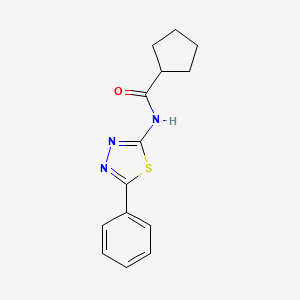![molecular formula C9H13NO4S2 B4920960 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as DTSC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DTSC belongs to the class of sulfonamide compounds and has a molecular formula of C12H17NO4S2.
作用機序
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to possess anticonvulsant and anxiolytic properties. This compound has been shown to reduce inflammation, pain, and fever in various animal models. It has also been shown to reduce seizure activity and anxiety in animal models.
実験室実験の利点と制限
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. It may also have potential toxicity concerns, which need to be evaluated in further studies.
将来の方向性
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several potential future directions for scientific research. It may be further studied for its anti-inflammatory, analgesic, and antipyretic properties. It may also be studied for its potential anticonvulsant and anxiolytic properties. This compound may be further modified to improve its pharmacological properties, such as its solubility and bioavailability. This compound may also be studied for its potential use in the treatment of various diseases, such as arthritis, epilepsy, and anxiety disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been reported to possess anticonvulsant and anxiolytic properties. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research, which may lead to the development of novel therapeutics for various diseases.
合成法
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with diethylamine to form the intermediate compound, 2-(diethylamino)thiophene-4-carboxylic acid. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound. The synthesis method of this compound is well-established and has been reported in various scientific literature.
科学的研究の応用
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively studied for its potential pharmacological applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound has also been reported to possess anticonvulsant and anxiolytic properties.
特性
IUPAC Name |
4-(diethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-10(4-2)16(13,14)7-5-8(9(11)12)15-6-7/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWNNOCTXFVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4920891.png)

![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)
![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)





![11-phenyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4920946.png)


